molecular formula C26H34N2O2 B10884255 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine

Cat. No.: B10884255
M. Wt: 406.6 g/mol
InChI Key: RBQXQUQZPTXJAK-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy, methoxybenzyl, and cyclohexenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperazine with 3-(benzyloxy)-4-methoxybenzyl chloride, followed by the addition of cyclohex-3-en-1-ylmethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Cyclohexyl-substituted piperazine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the piperazine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-methylpiperazine
  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohexylmethyl)piperazine
  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylmethyl)piperazine

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine is unique due to the presence of the cyclohex-3-en-1-ylmethyl group, which can introduce additional steric and electronic effects compared to its analogs. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C26H34N2O2

Molecular Weight

406.6 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H34N2O2/c1-29-25-13-12-24(18-26(25)30-21-23-10-6-3-7-11-23)20-28-16-14-27(15-17-28)19-22-8-4-2-5-9-22/h2-4,6-7,10-13,18,22H,5,8-9,14-17,19-21H2,1H3

InChI Key

RBQXQUQZPTXJAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3CCC=CC3)OCC4=CC=CC=C4

Origin of Product

United States

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